4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
Description
4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate is a heterocyclic compound featuring a thiophene core substituted at position 2 with a sulfonate ester group and at position 5 with a 2-methylthiazol-4-yl moiety.
The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, thiophene derivatives are often synthesized via reactions involving chloroacetamides or carboxamides, as seen in , while sulfonate esters may be formed through sulfonation followed by esterification .
Properties
IUPAC Name |
(4-methoxyphenyl) 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S3/c1-10-16-13(9-21-10)14-7-8-15(22-14)23(17,18)20-12-5-3-11(19-2)4-6-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVKOXUFYPYWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181109 | |
| Record name | 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215655-43-9 | |
| Record name | 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215655-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The biological outcomes of these compounds are greatly influenced by the substituents on the thiazole ring.
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate (CAS No. 215655-43-9) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, biological assays, and relevant case studies.
- Molecular Formula : C15H13NO4S3
- Molecular Weight : 367.46 g/mol
- Functional Groups : The compound contains a methoxy group, a thiazole ring, and a thiophene sulfonate moiety, contributing to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves reactions between appropriate thiazole derivatives and thiophene sulfonates. The synthesis can be optimized using various coupling agents and solvents to enhance yield and purity.
Antimicrobial Activity
A study highlighted that thiazole derivatives exhibit significant antimicrobial properties. In vitro tests showed that compounds similar to this compound demonstrated moderate to good activity against various bacterial strains. For instance, the compound was screened for antibacterial efficacy against Gram-positive and Gram-negative bacteria, yielding promising results:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These results indicate that the compound's thiazole moiety plays a crucial role in its antimicrobial properties, as thiazoles are known for their broad-spectrum activity against pathogens .
Anticancer Activity
Thiazole-containing compounds have also been investigated for their anticancer potential. Research indicates that the structural features of such compounds significantly influence their cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa (cervical cancer) | <10 |
| This compound | MCF7 (breast cancer) | <15 |
The presence of electron-donating groups like methoxy on the phenyl ring enhances the compound's interaction with cellular targets, leading to increased cytotoxicity .
Case Studies
- Antibacterial Screening : A study synthesized several thiazole derivatives and evaluated their antibacterial activity. Among these, the compound demonstrated significant inhibition against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .
- Cytotoxicity Assessment : In another investigation, the compound's efficacy was tested against multiple cancer cell lines. Results showed that it exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent with reduced side effects .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of thiophene and thiazole, including 4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 12.5 | |
| HeLa (Cervical carcinoma) | 15.0 | |
| MCF-7 (Breast carcinoma) | 10.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Conductive Polymers
This compound is also explored in the development of conductive polymers. Its thiophene moiety contributes to the electrical conductivity of polymeric materials, making it suitable for applications in organic electronics, such as:
- Organic Light Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
Synthesis and Characterization
The synthesis of conductive polymers incorporating this compound involves polymerization techniques such as oxidative polymerization or electrochemical polymerization. The resulting materials have been characterized using techniques like:
| Technique | Purpose |
|---|---|
| UV-Vis Spectroscopy | To assess optical properties |
| Electrical Conductivity Tests | To measure conductivity levels |
| Scanning Electron Microscopy | To analyze surface morphology |
Case Study 1: Anticancer Screening
In a recent study published in the Chemical and Pharmaceutical Bulletin, researchers synthesized a series of thiazole and thiophene derivatives, including the target compound, and evaluated their anticancer activities. The study highlighted the structure-activity relationship (SAR) that informs further modifications to enhance efficacy against specific cancer types .
Case Study 2: Development of Conductive Films
Another research effort focused on integrating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The doped films exhibited improved conductivity and stability, indicating potential for use in flexible electronic devices .
Comparison with Similar Compounds
Table 1: Cytotoxicity of Thiophene Derivatives
Indole and Imidazole Derivatives
Compounds like octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate (compound 1, IC50(AA) = 0.10 µM) and imidazole-based analogs (compound 2, IC50(AA) = 7.4 µM) highlight the importance of the core heterocycle in ALOX15 inhibition (). Notably, the sulfonate group could mimic the sulfamoyl moiety in compound 1, but the lack of an indole scaffold might reduce potency .
Table 2: ALOX15 Inhibition by Indole/Imidazole Derivatives
| Compound | Core Structure | IC50(AA) (µM) | IC50(LA)/IC50(AA) Ratio | Reference |
|---|---|---|---|---|
| 1 | Indole | 0.10 | 0.010 | |
| 2 | Imidazole | 7.40 | 0.032 |
Thiadiazole Derivatives
Thiadiazoles, such as 2-(4-methylphenyl)-1,3,4-thiadiazole (), exhibit structural similarities to the target compound’s thiazole group. The target compound’s sulfonate group could compensate by providing ionic interactions absent in non-sulfonated thiadiazoles .
Benzothiazepinones and Chromones
While structurally distinct, benzothiazepinones with 4-methoxyphenyl groups () and chromone derivatives () share functional group motifs with the target compound. For example, the 4-methoxyphenyl group in benzothiazepinones contributes to antimicrobial activity, suggesting that this substituent in the target compound may similarly enhance bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
